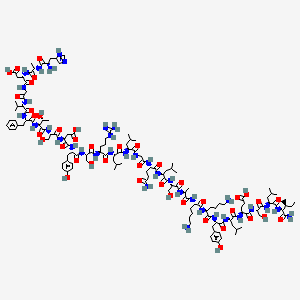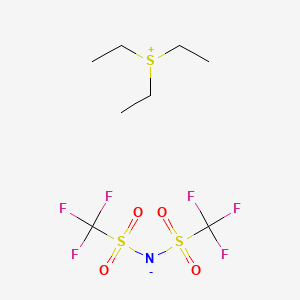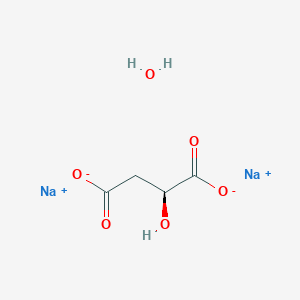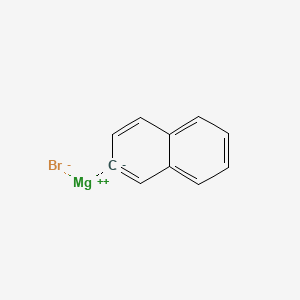
2-ナフチルマグネシウムブロミド
概要
説明
2-Naphthylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically used in solution form, often in tetrahydrofuran, and is known for its reactivity and versatility in various chemical reactions.
科学的研究の応用
2-Naphthylmagnesium bromide is used extensively in scientific research, particularly in:
Organic Synthesis: As a reagent for forming carbon-carbon bonds.
Pharmaceuticals: In the synthesis of complex molecules for drug development.
Material Science: For the preparation of polymers and other advanced materials.
Biological Studies: As a tool for modifying biomolecules.
作用機序
Target of Action
2-Naphthylmagnesium bromide is an organomagnesium compound, which is a type of Grignard reagent . The primary targets of 2-Naphthylmagnesium bromide are electrophiles, particularly carbonyl compounds .
Mode of Action
2-Naphthylmagnesium bromide interacts with its targets through nucleophilic reactions . It reacts with electrophiles, such as carbonyl compounds, to form various compounds .
Biochemical Pathways
As a grignard reagent, it is known to participate in a variety of organic synthesis reactions, leading to the formation of diverse organic molecules .
Pharmacokinetics
It is known that the compound is sensitive to air and moisture . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The result of 2-Naphthylmagnesium bromide’s action is the formation of various compounds, including peptides and diverse organic molecules . The exact molecular and cellular effects depend on the specific electrophiles it interacts with.
Action Environment
The action of 2-Naphthylmagnesium bromide is influenced by environmental factors. It is sensitive to air and moisture , which can affect its stability and efficacy. Therefore, it is typically handled and stored under inert atmosphere conditions .
準備方法
Synthetic Routes and Reaction Conditions: 2-Naphthylmagnesium bromide is synthesized through the reaction of 2-bromonaphthalene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The general reaction is as follows:
C10H7Br+Mg→C10H7MgBr
The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, the preparation of 2-Naphthylmagnesium bromide follows similar principles but involves larger reactors and more controlled environments to ensure the purity and yield of the product. The use of automated systems for the addition of reagents and the control of reaction conditions is common in industrial settings.
化学反応の分析
Types of Reactions: 2-Naphthylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous ether or tetrahydrofuran.
Conditions: Inert atmosphere, typically nitrogen or argon.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Result from coupling reactions with halides.
類似化合物との比較
- 1-Naphthylmagnesium Bromide
- Phenylmagnesium Bromide
- 2-Methyl-1-naphthylmagnesium Bromide
Uniqueness: 2-Naphthylmagnesium bromide is unique due to its specific reactivity profile and the stability of the naphthyl group. Compared to phenylmagnesium bromide, it offers different steric and electronic properties, making it suitable for specific synthetic applications.
特性
IUPAC Name |
magnesium;2H-naphthalen-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVLCBHNULZXLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[C-]C=CC2=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458375 | |
| Record name | 2-Naphthylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21473-01-8 | |
| Record name | 2-Naphthylmagnesium bromide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50458375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Naphthylmagnesium bromide in organic synthesis?
A1: 2-Naphthylmagnesium bromide is frequently utilized as a Grignard reagent. Grignard reagents are valuable for forming new carbon-carbon bonds. For instance, 2-Naphthylmagnesium bromide reacts with 2-bromopropionyl chloride to produce 2-bromo-1-(6-methoxy-2-naphthyl)propan-1-one, a crucial intermediate in the synthesis of the nonsteroidal anti-inflammatory drug, naproxen [].
Q2: Can you provide an example of a reaction where 2-Naphthylmagnesium bromide exhibits regioselectivity?
A2: In the synthesis of Vitamin K and Coenzyme Q, 2-Naphthylmagnesium bromide demonstrates its regioselectivity. When reacted with polyprenyl diethyl phosphates, it preferentially adds to one specific carbon of the allylic phosphate group, leading to the formation of polyprenylated hydroquinone dimethyl ethers with high regioselectivity []. This control over the reaction outcome is essential for synthesizing these biologically important molecules.
Q3: How does 2-Naphthylmagnesium bromide contribute to the synthesis of binaphthyl compounds?
A3: 2-Naphthylmagnesium bromide serves as a key starting material for synthesizing various binaphthyl compounds. It can undergo a Grignard coupling reaction with 1-bromonaphthalene in the presence of promoters like nickel acetylacetonate (Ni(acac)2) to yield 2,2″-binaphthyl []. Additionally, it can react with 2-bromonaphthalene using a Kharash-type Grignard coupling, again facilitated by Ni(acac)2, to produce the non-symmetric 1,2″-binaphthyl []. These binaphthyl compounds find applications in areas like materials science and asymmetric catalysis.
Q4: Are there reactions where 2-Naphthylmagnesium bromide participates in homolytic processes?
A4: Yes, research indicates that 2-Naphthylmagnesium bromide can participate in reactions that proceed through homolytic pathways. For example, its reaction with the stable free nitrogen-centered radical 3,4-dihydro-2,4,6-triphenyl-2H-1,2,4,5-tetrazin-1-yl doesn't yield the expected coupling product. Instead, biphenyl is isolated as the main product, suggesting the involvement of phenyl radicals generated during the reaction []. This highlights the diverse reactivity of 2-Naphthylmagnesium bromide in different chemical environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




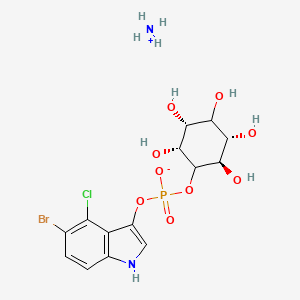
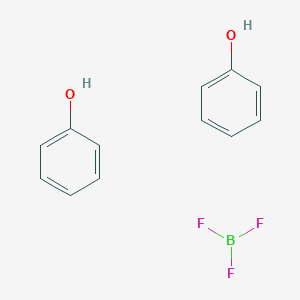


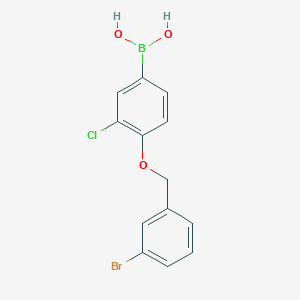
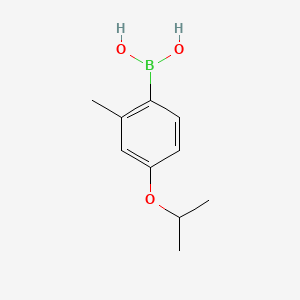

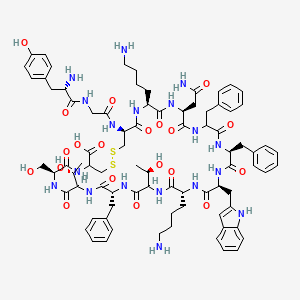
![(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591451.png)
